1-Bromo-3,3,3-trifluoroprop-1-ene
Overview
Description
1-Bromo-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₂BrF₃. It is a colorless liquid with a boiling point of approximately 39-39.5°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
1-Bromo-3,3,3-trifluoroprop-1-ene can be synthesized through several methods:
Reaction of 3,3,3-trifluoropropyne with hydrogen bromide: This method involves the addition of hydrogen bromide to 3,3,3-trifluoropropyne under controlled conditions.
Bromination of 3,3,3-trifluoropropene: This involves the reaction of 3,3,3-trifluoropropene with bromine in the presence of a catalyst such as aluminum bromide.
Industrial production methods typically involve large-scale bromination reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium catalysts. Major products formed from these reactions include trifluoromethyl-substituted alkenes and alkynes.
Scientific Research Applications
1-Bromo-3,3,3-trifluoroprop-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,3-trifluoroprop-1-ene involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack . The bromine atom can be readily displaced in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
1-Bromo-3,3,3-trifluoroprop-1-ene can be compared with similar compounds such as:
2-Bromo-3,3,3-trifluoropropene: This compound has similar reactivity but differs in the position of the bromine atom.
3,3,3-Trifluoropropene: Lacks the bromine atom, making it less reactive in substitution reactions.
The presence of the bromine atom in this compound makes it a more versatile intermediate in organic synthesis compared to its analogs.
Properties
IUPAC Name |
1-bromo-3,3,3-trifluoroprop-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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